molecular formula C8H16FN B13695644 [4-(Fluoromethyl)cyclohexyl]methanamine

[4-(Fluoromethyl)cyclohexyl]methanamine

Cat. No.: B13695644
M. Wt: 145.22 g/mol
InChI Key: CBTBPWQPAJZJFC-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)cyclohexyl]methanamine is a cyclohexane derivative featuring a fluoromethyl (-CH$2$F) substituent at the 4-position of the cyclohexane ring and a methanamine (-CH$2$NH$_2$) group. This compound is part of a broader class of cyclohexyl methanamine derivatives, which are widely used as intermediates in pharmaceutical synthesis and materials science due to their modular structure and tunable electronic properties.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

[4-(fluoromethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H16FN/c9-5-7-1-3-8(6-10)4-2-7/h7-8H,1-6,10H2

InChI Key

CBTBPWQPAJZJFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Fluoromethyl)cyclohexyl]methanamine typically involves the fluorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of [4-(Fluoromethyl)cyclohexyl]methanamine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

[4-(Fluoromethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Fluoromethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Fluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula : Inferred as C$8$H${15}$FN (based on structural analogs like [4-(difluoromethyl)cyclohexyl]methanamine in ).
  • Molecular Weight : ~143.21 g/mol.
  • Stereochemistry : The cyclohexane ring allows for cis/trans isomerism, which can influence physicochemical properties and biological activity .

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity, making this compound valuable in drug discovery .

Comparison with Structural Analogs

The table below compares [4-(Fluoromethyl)cyclohexyl]methanamine with five structurally related compounds, highlighting substituent effects, molecular properties, and applications.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[4-(Fluoromethyl)cyclohexyl]methanamine -CH$_2$F C$8$H${15}$FN 143.21 Enhanced lipophilicity and metabolic stability due to fluorine; used in CNS drug candidates .
[4-(Aminomethyl)cyclohexyl]methanamine -CH$2$NH$2$ C$8$H${18}$N$_2$ 142.24 Higher polarity; serves as a crosslinking agent in polymer chemistry .
[4-(Difluoromethyl)cyclohexyl]methanamine -CHF$_2$ C$8$H${15}$F$_2$N 163.21 Increased electronegativity; improves binding affinity in enzyme inhibitors .
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine -O-CF$_3$ C$8$H${14}$F$_3$NO 197.20 Strong electron-withdrawing effects; used in agrochemicals for enhanced pesticidal activity .
1-[4-(Trifluoroethyl)cyclohexyl]methanamine -CH$2$CF$3$ C$9$H${16}$F$_3$N 195.23 Higher steric bulk; improves pharmacokinetic profiles in antiviral agents .
[4-(Methylsulfanyl)cyclohexyl]methanamine -S-CH$_3$ C$8$H${17}$NS 159.29 Sulfur enhances hydrogen bonding; explored in corrosion inhibitors and catalysts .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -CF$3$, -O-CF$3$) : Increase polarity and reduce basicity of the amine group, altering solubility and reactivity .
  • Electron-Donating Groups (e.g., -CH$2$NH$2$) : Enhance nucleophilicity, making the compound more reactive in alkylation or acylation reactions .
  • Fluorinated Groups : Improve metabolic stability and blood-brain barrier penetration, critical for neuroactive drugs .

Stereochemical Considerations

  • Cis/Trans Isomerism: For example, trans-1,4-bis(aminomethyl)cyclohexane () exhibits higher symmetry and crystallinity compared to cis isomers, affecting its utility in polymer networks .
  • Geometric Isomers : In 4,4'-methylenebis(cyclohexylamine) (), trans-trans isomers dominate in industrial applications due to superior thermal stability .

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